Cas no 6367-06-2 (N-(2,4-dimethylphenyl)-4-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide)

N-(2,4-dimethylphenyl)-4-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide structure
6367-06-2 structure
Product name:N-(2,4-dimethylphenyl)-4-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
CAS No:6367-06-2
MF:C24H26N2O2S2
MW:438.605443477631
CID:1655817
PubChem ID:1903068

N-(2,4-dimethylphenyl)-4-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,4-dimethylphenyl)-4-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
    • 6367-06-2
    • Inchi: InChI=1S/C24H26N2O2S2/c1-4-18-8-10-19(11-9-18)15-21-23(28)26(24(29)30-21)13-5-6-22(27)25-20-12-7-16(2)14-17(20)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,27)/b21-15+
    • InChI Key: GKFUBJUHZQOATQ-RCCKNPSSSA-N
    • SMILES: CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)C)C

Computed Properties

  • Exact Mass: 438.14378
  • Monoisotopic Mass: 438.14357042g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 670
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • PSA: 49.41

N-(2,4-dimethylphenyl)-4-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide Related Literature

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